molecular formula C15H15N3 B14897859 n-(2-(1h-Benzo[d]imidazol-1-yl)ethyl)aniline

n-(2-(1h-Benzo[d]imidazol-1-yl)ethyl)aniline

Cat. No.: B14897859
M. Wt: 237.30 g/mol
InChI Key: CLHVTPNGJOJKMR-UHFFFAOYSA-N
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Description

Structure and Properties
The compound "n-(2-(1H-Benzo[d]imidazol-1-yl)ethyl)aniline" consists of a benzimidazole core linked via an ethyl group to an aniline moiety. The benzimidazole ring contributes aromaticity and hydrogen-bonding capabilities, while the ethyl spacer allows conformational flexibility. The aniline group provides a reactive amine, enabling participation in hydrogen bonding or covalent interactions. Its molecular formula is C₁₅H₁₄N₃, with a molecular weight of 236.30 g/mol (calculated from ).

Characterization typically employs FTIR (for functional groups like -NH, C=N) and ¹H/¹³C NMR (to confirm substituent positions and coupling patterns) .

Properties

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

N-[2-(benzimidazol-1-yl)ethyl]aniline

InChI

InChI=1S/C15H15N3/c1-2-6-13(7-3-1)16-10-11-18-12-17-14-8-4-5-9-15(14)18/h1-9,12,16H,10-11H2

InChI Key

CLHVTPNGJOJKMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCCN2C=NC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Benzo[d]imidazol-1-yl)ethyl)aniline typically involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzimidazole ring. This is followed by the alkylation of the benzimidazole with an appropriate alkyl halide to introduce the ethyl group. Finally, the aniline moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation under specific conditions, primarily targeting the nitrogen atoms in the benzimidazole and aniline moieties. Key reagents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), with reactions typically performed under reflux. Oxidation leads to the formation of stable intermediates, which can serve as precursors for further functionalization.

Reaction TypeReagentsConditionsOutcome
OxidationH₂O₂ or KMnO₄Reflux in acidic/basic mediaFormation of oxidized derivatives

Alkylation Reactions

Alkylation occurs at the nitrogen atoms of the benzimidazole ring, facilitated by alkyl halides (e.g., methyl iodide) in the presence of bases like sodium hydroxide. The reaction proceeds via nucleophilic substitution, yielding N-alkylated derivatives. This pathway is critical for modifying the compound’s physicochemical properties.

Reaction TypeReagentsConditionsOutcome
AlkylationAlkyl halides (e.g., CH₃I)Base (NaOH), solvent (ethanol)N-Alkylated derivatives

Substitution Reactions

Electrophilic substitution reactions are observed at the benzimidazole ring, particularly at the nitrogen atoms. Acyl chlorides or other electrophiles react with the compound to form substituted derivatives. These reactions are sensitive to solvent choice and temperature, requiring optimization for selectivity.

Reaction TypeReagentsConditionsOutcome
SubstitutionAcyl chloridesSolvent (DMF), room temperatureSubstituted benzimidazole derivatives

Spectral Characterization

Key spectral data for the compound include:

  • IR : Peaks at ~3345 cm⁻¹ (N-H stretch) and ~1643 cm⁻¹ (aromatic C=C stretch).

  • ¹H-NMR : Signals at δ 4.1 ppm (N-H of benzimidazole) and δ 6.9–8.1 ppm (aromatic protons).

  • MS : Molecular ion peak at m/z 405 .

Spectral MethodKey Observations
IRN-H stretch (~3345 cm⁻¹), aromatic C=C (~1643 cm⁻¹)
¹H-NMRN-H (δ 4.1 ppm), aromatic protons (δ 6.9–8.1 ppm)
MSMolecular ion at m/z 405

Mechanistic Insights

The compound’s reactivity is influenced by its basicity, stemming from the nitrogen atoms in the benzimidazole and aniline groups. Solubility in polar solvents enhances nucleophilic attack, while steric hindrance around the ethyl linker may affect reaction rates. These factors are critical for designing synthetic routes.

Scientific Research Applications

N-(2-(1H-Benzo[d]imidazol-1-yl)ethyl)aniline has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(1H-Benzo[d]imidazol-1-yl)ethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. Additionally, the aniline moiety can interact with various receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs with Substituent Variations
Compound Name Substituents/Modifications Molecular Formula Key Properties/Activities Reference
n-(2-(1H-Benzo[d]imidazol-1-yl)ethyl)aniline Base structure C₁₅H₁₄N₃ Flexible ethyl linker, unsubstituted
N-benzilidine-(2-(5-chloro-1H-benzimidazol-2-yl)aniline (Compound 6) Chloro substitution on benzimidazole; benzilidine group C₂₀H₁₅ClN₄ Enhanced electron-withdrawing effects
N-[(1-Methyl-1H-benzimidazol-2-yl)methyl]aniline Methyl on benzimidazole; methylene linker C₁₅H₁₅N₃ Increased steric hindrance
4,4’-Sulfonylbis(N-(2-(1H-benzimidazol-2-yl)ethyl)aniline (Compound 9) Sulfonyl-bridged dimer C₃₀H₂₈N₆O₂S Dimeric structure; potent cytotoxicity
N-((1-((1H-Benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)aniline (Compound 7e) Triazole linker; chloro substituent C₁₇H₁₅ClN₆ Anti-proliferative activity (renal cancer)

Key Observations :

  • Linker Modifications : Ethyl vs. methylene linkers influence flexibility; triazole linkers () introduce rigidity and π-stacking capabilities .
  • Dimerization : Sulfonyl-bridged dimers (Compound 9) exhibit enhanced cytotoxicity, possibly due to dual-target engagement or improved solubility .
Electronic and Steric Effects
  • Sulfur-Containing Analogs : Compounds with methylthio or sulfonyl groups (e.g., ) exhibit varied electronic profiles. Sulfonyl groups enhance polarity and hydrogen-bond acceptor capacity, impacting solubility and target interactions .
Physicochemical Properties
Property This compound N-[(1-Methyl-benzimidazol-2-yl)methyl]aniline Compound 9 (Sulfonyl dimer)
Molecular Weight 236.30 g/mol 237.31 g/mol 544.66 g/mol
LogP (Predicted) ~2.5 ~3.0 (due to methyl) ~1.8 (polar sulfonyl)
Solubility Low (nonpolar backbone) Moderate (increased lipophilicity) Higher (polar bridge)

Notes:

  • Solubility : Sulfonyl dimers (Compound 9) may exhibit improved aqueous solubility due to polar bridging groups .
  • LogP : Methylation increases lipophilicity, favoring blood-brain barrier penetration in pharmacological contexts .

Biological Activity

N-(2-(1H-Benzo[d]imidazol-1-yl)ethyl)aniline is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of Benzimidazole Compounds

Benzimidazole derivatives are known for their wide-ranging pharmacological properties, including:

  • Antiviral
  • Antitumor
  • Antimicrobial
  • Anti-inflammatory
  • Antihypertensive

These compounds often interact with various biological targets, making them valuable in drug design and development.

The biological activity of this compound is primarily attributed to its ability to bind to specific proteins and enzymes. This interaction can lead to:

  • Inhibition of microbial enzymes , contributing to its antimicrobial properties.
  • Disruption of cell division processes in cancer cells, resulting in antitumor effects.

The compound's unique substitution pattern enhances its binding affinity and selectivity towards these targets .

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of benzimidazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values indicate the potency of these compounds against various pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus< 1
Escherichia coli8.33 - 23.15
Candida albicans16.69 - 78.23

These results demonstrate significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Antitumor Activity

The compound has also shown promising results in cancer research. For instance, a study on hybridized molecules containing benzimidazole reported IC50 values for cell lines:

Cell LineIC50 (µM)
HCT116 (Colorectal Cancer)2.98
H460 (Lung Cancer)5.15

These findings suggest that this compound may serve as an effective anti-proliferative agent .

Study on Antimicrobial Activity

A recent study synthesized a series of benzimidazole derivatives and evaluated their antimicrobial activity against various strains. The results indicated that certain derivatives exhibited potent activity against resistant strains of Staphylococcus aureus, with MIC values significantly lower than those of standard antibiotics .

Study on Antitumor Mechanisms

Another research effort focused on the mechanism by which benzimidazole derivatives inhibit cancer cell proliferation. The study utilized docking studies to explore interactions with protein kinases and found that while some compounds showed strong binding affinities, their cytotoxic effects were likely mediated through alternative pathways not directly related to kinase inhibition .

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